1-Bromo-3-(difluoromethoxy)benzene
Overview
Description
1-Bromo-3-(difluoromethoxy)benzene is an organic compound with the chemical formula C7H5BrF2O . It is a colorless to pale yellow liquid with a distinctive aromatic odor . This compound is used in various fields, including organic synthesis and material science, due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Bromo-3-(difluoromethoxy)benzene is a synthetic compound used in various chemical reactions. It’s commonly used as a building block in the synthesis of more complex molecules .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a synthetic intermediate. The bromine atom in the compound is highly reactive and can participate in various chemical reactions, such as substitution reactions . The difluoromethoxy group (-OCHF2) can also interact with other molecules, contributing to the compound’s reactivity .
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly participate in biological pathways. Instead, it’s used to synthesize other compounds that may have biological activity. For example, it can undergo Diels-Alder reactions to yield more complex molecules .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants present .
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethoxy)benzene typically involves the bromination of 3-(difluoromethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Bromo-3-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(difluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and applications.
4-(Difluoromethoxy)benzaldehyde: This compound has an aldehyde group instead of a bromine atom, making it useful in different types of chemical reactions.
3-(Trifluoromethyl)benzaldehyde: Similar to 4-(Difluoromethoxy)benzaldehyde but with a trifluoromethyl group, leading to different chemical properties and uses.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions and applications.
Biological Activity
1-Bromo-3-(difluoromethoxy)benzene, with the molecular formula CHBrFO, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.
This compound is characterized by the presence of a bromine atom and a difluoromethoxy group, which can influence its reactivity and biological activity. The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, where it serves as a key intermediate for the development of more complex molecules.
Property | Value |
---|---|
Molecular Weight | 217.02 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | Not specified |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an active pharmaceutical ingredient (API).
Antimicrobial Properties
Research indicates that compounds containing difluoromethoxy groups exhibit antimicrobial properties. For example, studies have shown that halogenated compounds can inhibit the growth of bacteria and fungi. The presence of the bromine atom may enhance these effects through mechanisms such as disrupting cellular membranes or interfering with metabolic pathways .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Compounds with similar structures have demonstrated activity against various cancer cell lines. For instance, derivatives of brominated benzene compounds have shown efficacy in targeting specific cancer pathways by inducing apoptosis in tumor cells .
Case Studies and Research Findings
Several studies highlight the biological relevance of this compound:
- Direct Arylation Reactions : A study demonstrated that this compound can be effectively used in direct arylation reactions to synthesize biologically active heterocycles. The yields were reported to be high, indicating its utility in medicinal chemistry .
- Halogen Bonding Studies : Research on halogen bonding involving difluoromethoxy compounds suggests that these interactions can enhance binding affinity to biological targets, potentially leading to improved therapeutic effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications at the bromine or difluoromethoxy positions can significantly alter biological activity, underscoring the importance of these functional groups in drug design .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDGKNKAFGQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371763 | |
Record name | 3-(Difluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262587-05-3 | |
Record name | 3-(Difluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Difluoromethoxy)bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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